9-Azabicyclo[3.3.1]nonane n-oxyl
Description
Context of Stable and Persistent Organic Radicals in Chemical Transformations
Organic radicals, molecular entities possessing an unpaired electron, are typically characterized as highly reactive and transient intermediates. researchgate.netresearchgate.net However, a specific class known as stable or persistent organic radicals defies this norm, exhibiting remarkable longevity that allows for their isolation, storage, and handling under ambient conditions. researchgate.netrsc.orgnrel.gov The stability of these radicals is not solely a consequence of thermodynamic factors, such as resonance stabilization, but also hinges significantly on kinetic stabilization. rsc.orgnrel.gov This kinetic persistence is often achieved through steric hindrance, where bulky substituents physically obstruct the radical center, inhibiting dimerization and other deactivation pathways. nih.gov The unique physicochemical properties endowed by their open-shell nature have made these stable radicals invaluable in a myriad of applications, including as catalysts for selective oxidation reactions. researchgate.netnih.govbeilstein-journals.org
Classification and Structural Characteristics of N-Oxyl Radicals
Among the diverse families of stable organic radicals, N-oxyl radicals, which feature an N-O• functional group, are one of the most extensively studied and utilized classes. nih.govnih.gov Their stability is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms. researchgate.net A key structural distinction within N-oxyl radicals lies in the bonding to the nitrogen atom. nih.govbeilstein-journals.org Many common N-oxyl radicals, such as TEMPO, feature an R₂N-O• fragment where the nitrogen is connected to two carbon atoms via single bonds. nih.govbeilstein-journals.org In contrast, other classes, like iminoxyl radicals, possess an N-O• fragment attached to the rest of the molecule by a double bond. nih.govbeilstein-journals.org The geometry and substituents surrounding the N-oxyl moiety profoundly influence the radical's reactivity and stability. chem-station.com
Significance of Bicyclic Nitroxyl (B88944) Radicals in Catalysis
In recent years, bicyclic nitroxyl radicals have garnered considerable attention as highly effective catalysts, particularly for the oxidation of alcohols and amines. nih.govnih.govnih.gov Their rigid, bicyclic framework offers a distinct advantage over their monocyclic counterparts. This structural constraint can lead to a less sterically hindered environment around the active nitroxyl group, enhancing catalytic activity. jst.go.jpresearchgate.net This reduced steric bulk allows for greater accessibility of the substrate to the catalytic center, which can lead to higher reaction rates and broader substrate scope, especially with sterically demanding molecules. organic-chemistry.orgacs.org Bicyclic systems like 2-azaadamantane (B3153908) N-oxyl (AZADO) and ABNO have demonstrated superior performance in various catalytic oxidation reactions compared to more traditional nitroxyl radicals. nih.govnih.gov
Historical Development and Comparative Analysis of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) with Related Nitroxyls
The development of ABNO was driven by the need to overcome the limitations of existing nitroxyl radical catalysts, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govjst.go.jpnih.gov While TEMPO is a highly effective and selective catalyst for the oxidation of primary alcohols, its utility is often diminished with sterically hindered primary and secondary alcohols due to the steric bulk of the four methyl groups flanking the nitroxyl moiety. jst.go.jpnih.govwikipedia.org
This limitation spurred the design and synthesis of less sterically encumbered nitroxyl radicals. jst.go.jpnih.gov ABNO, with its bicyclic structure, presents a more accessible nitroxyl group. researchgate.netnih.gov A practical, three-step synthesis for ABNO has been developed, making it a readily available catalyst. nih.govacs.orgacs.org
| Catalyst | Structure | Key Features |
| ABNO | This compound | Less sterically hindered, high catalytic activity for a broad range of alcohols. nih.govnih.gov |
| TEMPO | 2,2,6,6-Tetramethylpiperidine-1-oxyl | Sterically hindered, highly selective for primary alcohols. jst.go.jpnih.gov |
| AZADO | 2-Azaadamantane N-oxyl | Structurally less hindered than TEMPO, exhibits high catalytic activity. jst.go.jpnih.gov |
Numerous studies have highlighted the superior catalytic performance of ABNO in comparison to TEMPO, particularly in copper-catalyzed aerobic alcohol oxidations. acs.orgnih.gov While Cu/TEMPO systems show reduced reactivity with aliphatic and secondary alcohols, the Cu/ABNO system is effective for a wide range of alcohol classes, including primary and secondary allylic, benzylic, and aliphatic alcohols. acs.orgnih.gov Reactions catalyzed by Cu/ABNO often proceed with faster rates and under milder conditions. organic-chemistry.orgnih.gov
The enhanced reactivity of ABNO is largely attributed to its reduced steric profile, which facilitates the crucial C-H bond cleavage step in the oxidation mechanism. acs.orgnih.gov This leads to a change in the turnover-limiting step of the catalytic cycle compared to TEMPO-based systems. nih.gov
Further comparisons with another less-hindered bicyclic nitroxyl, AZADO, have also been conducted. Both ABNO and AZADO demonstrate significantly higher catalytic activity than TEMPO in many oxidation reactions. jst.go.jp The choice between ABNO and AZADO can sometimes depend on the specific substrate and reaction conditions, though both represent a significant advancement in the field of nitroxyl radical-mediated catalysis. jst.go.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-hydroxy-9-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXMSJQQHBZNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31785-68-9 | |
| Record name | 9-azabicyclononane-N-oxyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation of 9 Azabicyclo 3.3.1 Nonane N Oxyl
Evolution of Synthetic Routes to 9-Azabicyclo[3.3.1]nonane N-Oxyl
The development of synthetic routes for ABNO has progressed from initial multi-step procedures to more streamlined and efficient methods. Early syntheses often involved complex and hazardous steps, limiting their large-scale applicability. acs.org
A notable early route involved a three-step synthesis starting from the condensation of acetonedicarboxylic acid and glutaraldehyde (B144438) with an amine. acs.org This was followed by a Wolff-Kishner reduction and subsequent oxidation to yield ABNO. acs.orgfujifilm-wako.com.cn While effective on a laboratory scale, the use of hydrazine (B178648) hydrate (B1144303) in the Wolff-Kishner reduction posed significant safety concerns for larger scale production. acs.org
Later developments focused on avoiding the hazardous Wolff-Kishner reduction. One such improved synthesis involves the formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, followed by its reduction to the corresponding alcohol, acid-catalyzed dehydration to an olefin, and subsequent hydrogenation to yield the 9-azabicyclo[3.3.1]nonane core. orgsyn.org The final step is the oxidation of the secondary amine to the nitroxyl (B88944) radical. orgsyn.org This chromatography-free process is more amenable to large-scale production. acs.orgacs.org
Another practical, three-step synthesis of ABNO has also been developed, highlighting the ongoing efforts to make this valuable catalyst more accessible. nih.govcapes.gov.bracs.org The evolution of these synthetic strategies has been driven by the need for safer, more scalable, and cost-effective production methods to meet the demands of its increasing use in organic synthesis. acs.orgmdpi.com
Practical and Scalable Synthesis of this compound
A significant advancement in the synthesis of ABNO is a practical and scalable process that avoids chromatography and the hazardous Wolff-Kishner reduction. acs.orgacs.org This method, detailed in Organic Syntheses, provides a robust procedure suitable for large-scale preparation. orgsyn.org
The key steps in this scalable synthesis are:
Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This intermediate is prepared through the condensation of acetonedicarboxylic acid and glutaraldehyde with benzylamine (B48309) in an aqueous sulfuric acid solution. orgsyn.org
Reduction to the corresponding alcohol: The ketone is then reduced using a reducing agent like sodium borohydride. google.com
Dehydration to an olefin: The resulting alcohol is treated with sulfuric acid to form the olefin. orgsyn.org
Hydrogenation: The olefin is hydrogenated using a palladium on carbon catalyst to give 9-azabicyclo[3.3.1]nonane. orgsyn.org
Oxidation to ABNO: The final step involves the oxidation of the secondary amine using urea (B33335) hydrogen peroxide and sodium tungstate (B81510) as a catalyst. acs.orgorgsyn.org
This process has been successfully scaled up to produce kilogram quantities of ABNO, demonstrating its industrial viability. acs.org The final product is purified by crystallization, eliminating the need for chromatographic separation. acs.orgorgsyn.org
Green Chemistry Principles in this compound Synthesis
The synthesis of ABNO has been increasingly aligned with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. numberanalytics.comnih.govbeilstein-journals.org Key aspects of this "greener" approach include:
Atom Economy: Modern synthetic routes focus on maximizing the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov
Use of Safer Chemicals: The move away from hazardous reagents like hydrazine in the Wolff-Kishner reduction to safer alternatives is a prime example of this principle in action. acs.org
Catalysis: The use of catalytic amounts of reagents, such as sodium tungstate in the oxidation step, is preferred over stoichiometric amounts, reducing waste and often leading to milder reaction conditions. acs.orgorgsyn.orgbeilstein-journals.org
Renewable Feedstocks: While not yet fully realized for the core structure, the broader field of green chemistry encourages the use of renewable resources. numberanalytics.com
Energy Efficiency: The development of one-pot or continuous flow processes can significantly reduce energy consumption compared to multi-step batch processes with intermediate purifications. numberanalytics.comunibo.it
By developing more sustainable synthetic methods, the chemical community is making valuable catalysts like ABNO more environmentally friendly to produce. vanderbilt.edu
Synthesis of Functionalized this compound Derivatives
The versatility of the ABNO scaffold has led to the development of functionalized derivatives to fine-tune its catalytic properties. nih.gov These derivatives can offer enhanced reactivity, selectivity, or stability in specific applications. researchgate.net
A notable example is the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives through a multicomponent cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals. nih.gov This one-pot reaction provides a highly selective route to complex ABNO-like structures. nih.gov
Preparation of 3-Oxo-9-Azabicyclo[3.3.1]nonane N-Oxyl (Keto-ABNO)
3-Oxo-9-Azabicyclo[3.3.1]nonane N-Oxyl, commonly known as Keto-ABNO, is a key derivative of ABNO. researchgate.netenamine.net The ketone functionality introduces electronic modifications to the nitroxyl radical, influencing its reactivity. acs.org
The synthesis of Keto-ABNO typically starts from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. acs.orggoogle.com This intermediate is then subjected to hydrogenolysis to remove the benzyl (B1604629) protecting group, yielding 9-azabicyclo[3.3.1]nonan-3-one. acs.org The final step is the oxidation of the secondary amine to the nitroxyl radical, similar to the synthesis of ABNO, often using reagents like urea hydrogen peroxide and sodium tungstate. acs.orgrsc.org
Keto-ABNO has been shown to be an efficient catalyst for the aerobic oxidation of a wide variety of alcohols under metal-free conditions. nih.gov
Strategies for Controlled Radical Formation and Release in this compound Systems
The catalytic activity of ABNO is dependent on the in-situ formation of the active oxoammonium ion from the nitroxyl radical. researchgate.net Strategies for the controlled formation and release of this radical species are crucial for optimizing its catalytic performance.
One key aspect is the choice of the co-oxidant and catalyst system. For example, the combination of a copper(I) salt and ABNO in the presence of oxygen (from air) creates a catalytic cycle where the copper species facilitates the oxidation of the alcohol and the regeneration of the active nitroxyl radical. researchgate.netchemicalbook.com The controlled addition of reagents and careful management of reaction conditions, such as temperature and pH, are essential for maintaining the catalytic cycle and preventing side reactions. orgsyn.org In some procedures, the slow and controlled addition of urea hydrogen peroxide is critical to manage the decomposition and release of oxygen gas, ensuring efficient conversion to the nitroxyl radical. acs.org
Catalytic Applications of 9 Azabicyclo 3.3.1 Nonane N Oxyl in Organic Synthesis
Aerobic Oxidation Reactions Catalyzed by 9-Azabicyclo[3.3.1]nonane N-Oxyl
This compound, commonly known as ABNO, has emerged as a highly effective and versatile catalyst in the field of organic synthesis. Its primary application lies in mediating aerobic oxidation reactions, utilizing molecular oxygen, often from ambient air, as the terminal oxidant. This approach aligns with the principles of green chemistry by providing an environmentally benign alternative to traditional oxidation methods that rely on stoichiometric, often toxic, heavy-metal reagents. The unique bicyclic structure of ABNO results in reduced steric hindrance around the nitroxyl (B88944) radical compared to the widely used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), leading to enhanced reactivity and a broader substrate scope. nih.govorganic-chemistry.orgnih.gov
The transformation of alcohols into aldehydes and ketones is a cornerstone of organic synthesis. Catalyst systems incorporating ABNO have proven exceptionally proficient in this regard, offering mild reaction conditions, high efficiency, and excellent functional group tolerance. nih.govelsevierpure.com These systems are capable of oxidizing a wide array of alcohol substrates to their corresponding carbonyl compounds with high selectivity.
The combination of a copper salt with ABNO creates a powerful catalytic system for the aerobic oxidation of alcohols. researchgate.net These cooperative catalyst systems operate efficiently at room temperature under an atmosphere of air, providing a practical and broadly applicable method for alcohol oxidation. acs.orgnih.gov The choice of the nitroxyl component is crucial; ABNO's diminished steric profile compared to TEMPO allows for the oxidation of a wider range of alcohols that are typically less reactive in Cu/TEMPO systems. nih.govnih.gov
Aerobic Oxidation of Alcohols to Carbonyl Compounds
Copper/9-Azabicyclo[3.3.1]nonane N-Oxyl Catalyst Systems
Oxidation of Primary, Secondary, Allylic, Benzylic, and Aliphatic Alcohols
The Cu/ABNO catalyst system demonstrates remarkable versatility, effectively mediating the aerobic oxidation of nearly all classes of alcohols. acs.orgacs.org A system composed of (MeObpy)CuI(OTf) and ABNO facilitates the oxidation of primary, secondary, allylic, benzylic, and aliphatic alcohols with almost equal efficiency. nih.gov This broad scope is a significant advantage, as many reactions are completed within an hour at room temperature using ambient air. nih.govnih.gov
Excellent yields are achieved for a diverse range of primary alcohols, including those with various functional groups like ethers, thioethers, and heterocycles, without significant differences in reactivity between benzylic, allylic, and aliphatic substrates. acs.org The system is also highly effective for an array of secondary alcohols, converting them to the corresponding ketones in high yields. nih.govnih.gov This includes challenging substrates such as unactivated aliphatic and sterically hindered alcohols. nih.govnih.gov
Alleviating Steric and Electronic Constraints in Cu/Nitroxyl Systems
A significant advantage of ABNO over the more traditional nitroxyl radical, TEMPO, is its ability to overcome the steric and electronic limitations inherent in many Cu/TEMPO catalyst systems. nih.gov Cu/TEMPO systems are highly effective for sterically unhindered primary alcohols and electronically activated substrates but exhibit significantly reduced reactivity towards aliphatic and secondary alcohols. nih.govacs.org
Comparative studies reveal that while a Cu/TEMPO system shows strong sensitivity to the substrate's properties, the Cu/ABNO system displays excellent reactivity across the board. nih.gov For instance, the oxidation of primary aliphatic alcohols and secondary alcohols like cyclohexanol (B46403) can be extremely slow or non-reactive with Cu/TEMPO, whereas the Cu/ABNO system achieves complete conversion in a short time. nih.govacs.org This enhanced reactivity is attributed to the reduced steric bulk of ABNO's bicyclic structure, which improves the accessibility of the nitroxyl radical to the copper-alkoxide intermediate. nih.govorganic-chemistry.org This facilitation of the C-H bond cleavage step, which is often turnover-limiting with TEMPO for aliphatic alcohols, leads to a change in the rate-determining step and a dramatic increase in reaction speed for a broader range of substrates. nih.govacs.org
Chemo- and Regioselectivity in Alcohol Oxidation
The choice between ABNO and TEMPO in copper-catalyzed systems can be leveraged to control the chemo- and regioselectivity of oxidation, particularly in molecules containing multiple hydroxyl groups, such as diols. organic-chemistry.org The Cu/ABNO system generally shows excellent reactivity but may exhibit lower selectivity between different types of alcohol groups compared to the more sterically demanding Cu/TEMPO system. nih.gov
In the aerobic oxidative lactonization of diols, the Cu/ABNO catalyst system is highly effective for symmetrical and sterically hindered unsymmetrical diols. organic-chemistry.org Conversely, the Cu/TEMPO system demonstrates superior chemo- and regioselectivity for the oxidation of less hindered unsymmetrical diols, selectively oxidizing the less sterically encumbered primary alcohol. nih.govorganic-chemistry.org For example, in the oxidation of 1,4-butanediol, the Cu/ABNO system can provide the corresponding lactone in good yield. rsc.org This complementarity allows for the targeted synthesis of different lactones from diol substrates by selecting the appropriate nitroxyl co-catalyst. organic-chemistry.org
In addition to copper, other metals, particularly in combination with nitrate (B79036) salts, have been successfully employed with ABNO for the aerobic oxidation of alcohols. These systems offer cost-effective and environmentally friendly alternatives.
A catalyst system comprising iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and ABNO has been shown to be highly efficient for the aerobic oxidation of a broad spectrum of primary and secondary alcohols. nih.govorganic-chemistry.orgresearchgate.net This method proceeds at room temperature using ambient air as the oxidant and exhibits excellent activity and selectivity, especially for the oxidation of primary aliphatic alcohols to aldehydes without overoxidation to carboxylic acids. organic-chemistry.org Mechanistic studies suggest that the reaction involves C-H bond cleavage as the rate-determining step. nih.govresearchgate.net The combination of Fe³⁺ and nitrate appears to initiate a NOₓ-based redox cycle that generates the active oxoammonium species from the nitroxyl radical. nih.gov
Similarly, bismuth nitrate (Bi(NO₃)₃) has been used with related nitroxyl radicals like keto-ABNO to catalyze the aerobic oxidation of alcohols. mdpi.comnih.govresearchgate.net This system also operates under mild conditions, converting various primary and secondary alcohols to their corresponding carbonyl compounds in good yields without the need for a ligand or base. mdpi.comnih.gov The use of inexpensive and low-toxicity metals like iron and bismuth further enhances the practicality and green credentials of these ABNO-based oxidation protocols. organic-chemistry.orgmdpi.com
Metal-Free Aerobic Oxidation Systems Utilizing this compound and Derivatives
The development of metal-free oxidation systems is a significant goal in green chemistry, aiming to avoid the use of toxic and expensive heavy metals. nih.gov ABNO and its derivatives have proven to be key players in this area, facilitating aerobic oxidations under mild conditions. rsc.orgcapes.gov.br
A notable system involves the use of ABNO or its derivative, 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (keto-ABNO), in conjunction with co-catalysts like nitric acid (HNO₃) and/or sodium nitrite (B80452) (NaNO₂), using molecular oxygen as the terminal oxidant. rsc.orgepa.gov These systems are effective for the oxidation of both primary and secondary alcohols. rsc.orgepa.gov For instance, a combination of Fe(NO₃)₃·9H₂O and ABNO enables the efficient aerobic oxidation of a wide array of primary and secondary alcohols to their corresponding aldehydes and ketones at room temperature with ambient air as the oxidant. organic-chemistry.org This iron/ABNO system demonstrates high selectivity and is compatible with various functional groups. organic-chemistry.org
Furthermore, a bifunctional catalyst, created by anchoring keto-ABNO within the mesopores of periodic mesoporous organosilica with bridged imidazolium (B1220033) groups (ABNO@PMO-IL-Br), has been shown to be a robust catalyst for the metal-free aerobic oxidation of numerous primary and secondary alcohols. cnr.itnih.gov This solid catalyst can also be utilized for the metal-free self-esterification of primary aliphatic alcohols. rsc.orgcnr.it The use of less hindered bicyclic nitroxyl radicals like ABNO and its derivatives has expanded the scope of nitroxyl radical-mediated oxidations to include sterically hindered alcohols, for which TEMPO is often not a suitable catalyst. rsc.orgcapes.gov.br
Other Aerobic Oxidation Substrates and Transformations
The utility of ABNO extends beyond the oxidation of simple alcohols. Research has demonstrated its effectiveness in the aerobic oxidation of other functional groups. For example, ABNO has been employed as a catalyst for the aerobic oxidation of thiols to disulfides. bohrium.com This method is advantageous due to its high atom economy, the use of a commercially available catalyst, and mild reaction conditions. bohrium.com
In combination with a copper(I) source, ABNO forms a highly efficient catalyst system for the aerobic oxidation of a broad spectrum of alcohols, including primary and secondary allylic, benzylic, and aliphatic alcohols, with nearly equal efficiency. nih.govacs.orgacs.org This Cu/ABNO system overcomes the steric and electronic limitations often observed with Cu/TEMPO catalysts, showing excellent reactivity with a wide range of substrates and functional group compatibility. nih.govacs.orgacs.org Most reactions proceed to completion within an hour at room temperature using ambient air as the oxidant. nih.govacs.org
Oxidative Coupling Reactions Mediated by this compound
ABNO has proven to be a valuable mediator in a variety of oxidative coupling reactions, enabling the formation of important chemical bonds under aerobic conditions. These reactions often proceed with high efficiency and selectivity, providing access to complex molecules from simpler starting materials.
Aerobic Oxidative Coupling of Alcohols and Amines to Amides
A significant application of ABNO is in the copper-catalyzed aerobic oxidative coupling of alcohols and amines to form amides. nih.govacs.orgresearchgate.net This transformation is highly valuable as amides are fundamental structural motifs in chemistry and biology. nih.gov The Cu/ABNO catalyst system facilitates the coupling of all four combinations of benzylic/aliphatic alcohols and primary/secondary amines, offering broad access to secondary and tertiary amides. nih.govacs.org These reactions are typically fast, completed within 30 minutes to 3 hours at room temperature, and exhibit excellent functional group tolerance. nih.govresearchgate.net The use of a sterically less-hindered nitroxyl co-catalyst like ABNO is crucial for enabling the oxidation of the hemiaminal intermediate, a key step in the formation of the amide. nih.gov This method provides a desirable alternative to traditional acylation-based coupling methods. nih.gov The reaction is also effective for the synthesis of amide bonds in complex, drug-like molecules. nih.gov
Table 1: Aerobic Oxidative Coupling of Alcohols and Amines to Amides
| Alcohol | Amine | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzylic/Aliphatic Alcohols | Primary/Secondary Amines | Cu/ABNO | Room Temperature, 30 min - 3 h | Excellent | nih.govacs.org |
| Alcohols with β-heteroatoms | Primary Amines | Cu/ABNO | Room Temperature, Air | Good to Excellent | researchgate.netnih.gov |
Aerobic Oxidative Lactonization of Diols
The synthesis of lactones, important structural motifs in natural products and pharmaceuticals, can be efficiently achieved through the aerobic oxidative lactonization of diols catalyzed by a Cu/ABNO system. organic-chemistry.orgacs.orgnih.govacs.org This method is highly efficient and selective, operating under mild reaction conditions with ambient air as the oxidant. organic-chemistry.orgacs.orgnih.gov The Cu/ABNO catalyst system demonstrates excellent reactivity with symmetrical diols and hindered unsymmetrical diols. organic-chemistry.orgacs.orgnih.govacs.org In contrast, the Cu/TEMPO system shows better chemo- and regioselectivity for less hindered unsymmetrical diols. organic-chemistry.orgacs.orgnih.govacs.org The Cu/ABNO system is compatible with various alcohol types (benzylic, allylic, aliphatic) and can be used for the efficient lactonization of 1,4-, 1,5-, and some 1,6-diols. organic-chemistry.orgacs.orgnih.gov The reaction tolerates a diverse range of functional groups. acs.orgnih.gov
Table 2: Aerobic Oxidative Lactonization of Diols
| Diol Type | Catalyst System | Selectivity/Reactivity | Yield | Reference |
|---|---|---|---|---|
| Symmetrical Diols | Cu/ABNO | High Reactivity | >90% | acs.org |
| Hindered Unsymmetrical Diols | Cu/ABNO | High Reactivity | Good | organic-chemistry.orgacs.orgnih.gov |
| Less Hindered Unsymmetrical Diols | Cu/TEMPO | Excellent Chemo- and Regioselectivity | - | organic-chemistry.orgacs.orgnih.govacs.org |
Aerobic Oxidative Coupling of Diols and Primary Amines to Pyrroles
A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides a direct route to N-substituted pyrroles. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgacs.orgresearchgate.net Pyrroles are fundamental nitrogen-containing heterocyclic compounds with significant roles in many natural products and pharmaceuticals. acs.org This reaction proceeds at room temperature using an oxygen balloon as the oxidant, with commercially available materials for both the substrates and catalysts. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgacs.org The catalyst system exhibits good tolerance to sensitive functional groups, making it a practical and attractive alternative to existing methods for pyrrole (B145914) synthesis. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgacs.org The reaction has been successfully demonstrated on a gram scale, highlighting its practicability. researchgate.netnih.govacs.org
Table 3: Aerobic Oxidative Coupling of Diols and Primary Amines to Pyrroles
| Reactants | Catalyst System | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Diols and Primary Amines | Cu/ABNO | Room Temperature, O₂ Balloon | Broad substrate scope, good functional group tolerance, gram-scale practicability | organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgacs.org |
Electrocatalytic Oxidative Coupling Processes
Electrocatalysis offers a green and sustainable approach to oxidation reactions. nih.gov ABNO has been investigated as an electrocatalyst and has shown higher electrochemical activity compared to TEMPO for the oxidation of secondary alcohols. nih.gov In these processes, ABNO is oxidized at the anode to form the active oxoammonium cation (ABNO⁺), which then oxidizes the alcohol. nih.gov While the primary focus of research has been on alcohol oxidation, the principles of electrocatalytic oxidation with ABNO can be extended to oxidative coupling reactions. nih.govnih.gov The catalytic activity of nitroxyls in electrocatalysis is more significantly influenced by the nitroxyl/oxoammonium redox potential than by steric effects. nih.gov The combination of nitroxyl radicals with NOx species can also mediate the electrochemical reduction of O₂, which has implications for aerobic oxidation catalysis. acs.org
C-H Bond Functionalization with this compound Catalysts
The direct functionalization of otherwise inert C-H bonds represents a powerful strategy in organic synthesis, offering more atom-economical and efficient routes to complex molecules. ABNO has proven to be a valuable catalyst in this arena, enabling a range of C-H functionalization reactions.
Aerobic Oxidation and Functionalization of Benzylic C-H Bonds
One of the notable applications of ABNO is in the aerobic oxidation of benzylic C-H bonds. In combination with a copper co-catalyst, ABNO facilitates the efficient and selective oxidation of benzylic alcohols to the corresponding aldehydes and ketones. organic-chemistry.org This catalytic system operates under mild conditions, often at room temperature and using ambient air as the oxidant, making it a highly practical and sustainable method. organic-chemistry.orgresearchgate.net
The enhanced reactivity of ABNO allows it to overcome limitations seen with other nitroxyl radical catalysts. For instance, while Cu/TEMPO systems show reduced reactivity for certain alcohols, the Cu/ABNO system mediates the aerobic oxidation of a broad spectrum of alcohols, including primary and secondary benzylic alcohols, with high efficiency. organic-chemistry.orgacs.org Research has shown that this system exhibits excellent functional group compatibility, a crucial aspect for its application in the synthesis of complex molecules. organic-chemistry.orgresearchgate.net
A key advantage of the ABNO-based system is its ability to facilitate the oxidation of both electron-rich and electron-poor benzylic substrates. nih.gov This broad substrate scope makes it a valuable tool for synthetic chemists. The general reaction scheme for the aerobic oxidation of benzylic alcohols catalyzed by Cu/ABNO is depicted below:
Benzylic Alcohol + O₂ (air) --(Cu/ABNO catalyst)--> Benzylic Aldehyde/Ketone + H₂O
Mechanistic Insights into C-H Activation by N-Oxyl Radicals
The mechanism of C-H activation by N-oxyl radicals, particularly in the context of alcohol oxidation, has been a subject of significant investigation. In copper-catalyzed systems involving ABNO, the reaction is believed to proceed through a cooperative mechanism involving both the copper center and the nitroxyl radical.
While a detailed consensus is still evolving, a plausible pathway involves the formation of a copper(II)-alkoxide intermediate. mdpi.com The N-oxyl radical, in its oxidized oxoammonium cation form, then facilitates the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl product and the reduced hydroxylamine (B1172632) form of the catalyst. mdpi.combeilstein-journals.org The copper catalyst is then regenerated by aerobic oxidation.
The less hindered nature of ABNO compared to TEMPO is thought to be a key factor in its enhanced reactivity, allowing for easier access to the C-H bond and facilitating the hydrogen abstraction step. organic-chemistry.orgresearchgate.net The turnover-limiting step in some of these aerobic oxidation reactions is suggested to be the oxidation of the copper(I) catalyst back to its active copper(II) state. researchgate.net
Electrochemical Approaches to C-H Functionalization
Electrochemical methods offer a powerful and sustainable alternative to traditional chemical oxidants for regenerating the active form of the catalyst. In the context of C-H functionalization, electrochemical approaches utilizing ABNO as a mediator have shown significant promise. nih.govresearchgate.net
These methods allow for the oxidation of substrates at lower electrode potentials compared to direct electrochemical oxidation, which in turn leads to greater functional group compatibility. nih.gov For instance, the electrochemical Shono-type oxidation of cyclic carbamates has been successfully achieved using ABNO derivatives as mediators. nih.gov In this process, the aminoxyl mediator is electrochemically oxidized to the corresponding oxoammonium ion, which then oxidizes the substrate via a hydride transfer mechanism. This indirect electrolysis avoids the high potentials that would be required for direct oxidation of the substrate, thus preserving sensitive functional groups. nih.gov
A systematic study of various aminoxyl mediators in electrochemical alcohol oxidation revealed that bicyclic aminoxyls like ABNO are highly effective. nih.gov The use of these mediators enables a wide range of C-H functionalization reactions, including the α-oxygenation of cyclic carbamates and the cyanation of secondary cyclic amines, providing access to valuable synthetic building blocks. nih.gov
Broader Catalytic Scope and Emerging Reactivities of this compound
Beyond its applications in C-H bond functionalization, ABNO has demonstrated utility in other areas of catalysis, highlighting its versatility as a reactive intermediate.
This compound as a Component in Polymerization Processes
Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. While TEMPO has been a workhorse in this field, the unique reactivity of ABNO presents opportunities for its use in NMP. Although detailed studies are emerging, the ability of ABNO to participate in radical processes suggests its potential as a controlling agent in polymerization reactions. Its different steric and electronic properties compared to TEMPO could lead to the synthesis of polymers with novel architectures and properties.
This compound as Radical Scavengers
The inherent nature of nitroxyl radicals as stable free radicals makes them effective scavengers of transient carbon-centered radicals. nih.gov This property is crucial in controlling radical reactions and preventing unwanted side reactions. ABNO, as a stable nitroxyl radical, can effectively trap reactive radical intermediates, thereby terminating radical chain processes. nih.gov This scavenging ability is not only important for controlling polymerization but also for quenching reactions and in mechanistic studies to detect the presence of radical intermediates. researchgate.net
Mechanistic Investigations of 9 Azabicyclo 3.3.1 Nonane N Oxyl Catalysis
Elucidation of Catalytic Cycles in 9-Azabicyclo[3.3.1]nonane N-Oxyl Mediated Reactions
The catalytic cycle in ABNO-mediated reactions, particularly in the common aerobic oxidation of alcohols, generally involves the interplay between the ABNO radical, its oxidized oxoammonium form, and its reduced hydroxylamine (B1172632) form. This cycle is often facilitated by a co-catalyst, typically a transition metal complex such as copper (Cu) or iron (Fe), and utilizes a terminal oxidant, frequently molecular oxygen from ambient air. organic-chemistry.orgacs.orgnih.gov
A representative catalytic cycle for the Cu/ABNO-catalyzed aerobic oxidation of an alcohol can be described as follows:
Oxidation of the Co-catalyst: The cycle often initiates with the oxidation of the metal co-catalyst, for example, Cu(I) to Cu(II) by the terminal oxidant (O₂). acs.orgnih.gov
Formation of the Active Oxidant: The ABNO radical is oxidized to its corresponding N-oxoammonium cation. This is the key active species responsible for oxidizing the substrate. wikipedia.orgresearchgate.net In metal-co-catalyzed systems, this step can be complex. For instance, in some proposed mechanisms, the alcohol substrate first coordinates to the Cu(II) center to form a Cu(II)-alkoxide intermediate. acs.orgnih.gov
Substrate Oxidation: The oxoammonium cation oxidizes the alcohol to the corresponding carbonyl compound (an aldehyde or ketone). In this step, the oxoammonium cation is reduced to the hydroxylamine (ABNO-H). The mechanism of this hydrogen transfer can vary, with evidence pointing towards hydride transfer or proton-coupled processes. nih.govnih.gov
Regeneration of the Nitroxyl (B88944) Radical: The resulting hydroxylamine is re-oxidized back to the ABNO nitroxyl radical, completing the catalytic cycle and allowing the catalyst to turn over. researchgate.net This regeneration can occur through various pathways, including reaction with the oxidized co-catalyst or other species in the reaction mixture.
In electrochemical systems, the catalytic cycle is driven by an applied potential. The ABNO radical is electrochemically oxidized at the anode to the active oxoammonium cation, which then oxidizes the substrate. This process bypasses the need for a chemical terminal oxidant and a metal co-catalyst, offering a different approach to catalyst turnover. nih.gov
Role of Oxoammonium Cations as Key Reactive Intermediates
Across various ABNO-catalyzed reactions, the N-oxoammonium cation is unequivocally identified as the key reactive intermediate and active oxidizing agent. wikipedia.orgnih.gov The nitroxyl radical form of ABNO is generally considered a pre-catalyst, which must undergo a one-electron oxidation to generate the highly electrophilic oxoammonium species. wikipedia.org
The structural characteristics of ABNO, specifically the reduced steric hindrance around the N-O functional group compared to TEMPO, make the resulting oxoammonium cation more accessible to substrates. organic-chemistry.org This feature is a primary reason for ABNO's high catalytic activity, especially with sterically demanding secondary alcohols. researchgate.netjst.go.jp
The mechanism of oxidation by the oxoammonium cation typically involves the abstraction of a hydride ion (H⁻) from the α-carbon of an alcohol. nih.govnih.gov Under neutral or slightly acidic conditions, this process is believed to be initiated by the formation of a hydrogen bond between the substrate's hydroxyl group and the oxoammonium nitrogen, followed by a concerted hydride and proton transfer. wikipedia.org In electrochemical systems, it has been shown that using an aminoxyl mediator like ABNO generates the oxoammonium species, which then promotes direct hydride transfer from the substrate. This pathway operates at significantly lower electrode potentials than direct substrate oxidation, thereby enhancing functional group tolerance. nih.gov
Computational studies have further illuminated the role of the oxoammonium cation, showing that in some transformations involving tertiary alcohols, the cation can act as a "masked" carbocation, triggering ring-opening and rearrangement pathways, which contradicts the long-held belief of an addition mechanism. chemrxiv.org
Electron Transfer Pathways in this compound Mediated Transformations
Hydride Transfer: A dominant pathway, particularly in alcohol oxidation, is direct hydride transfer from the substrate to the oxoammonium cation. nih.gov This is distinct from a stepwise single-electron transfer (SET) followed by proton transfer. The use of ABNO as a mediator in electrochemical oxidations allows reactions to proceed via this hydride transfer mechanism at low electrode potentials, avoiding the high potentials typically required for outer-sphere single-electron transfer from the amine substrate itself. nih.gov
Proton-Coupled Hydride Transfer: In some systems, the transfer of hydrogen from the substrate may occur via a concerted or coupled process. For example, in a lanthanum-quinone catalyzed aerobic alcohol oxidation where ABNO was used, kinetic data supported a coupled O–H/C–H hydrogen transfer rather than a stepwise deprotonation and subsequent hydride transfer. nih.gov
Inner-Sphere Electron Transfer: In reactions involving co-catalysts like copper, the electron transfer can be more complex. Mechanistic studies on Cu/nitroxyl systems suggest an inner-sphere pathway where the alcohol coordinates to the Cu(II) center. The subsequent rate-limiting step can involve hydrogen atom transfer from the coordinated alkoxide to a nitroxyl species. nih.govnih.gov The term "electron transfer" in this context encompasses the net movement of reducing equivalents from the substrate to the oxidant via the catalytic system. The use of redox-active ligands and mediators like ABNO provides flexible venues for this electron transfer to occur. d-nb.infonih.gov
The specific pathway is often a subject of detailed study, with the nature of the substrate, co-catalyst, and reaction conditions all influencing whether the mechanism proceeds through direct hydride abstraction, a proton-coupled event, or a metal-mediated inner-sphere process. nih.govnih.gov
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step (RDS) by observing changes in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). libretexts.orgwikipedia.org Several KIE studies have provided crucial insights into ABNO-mediated reactions.
A significant primary KIE is typically observed when a C-H bond is broken during the rate-determining step of a reaction. researchgate.netprinceton.edu In the context of ABNO catalysis, the magnitude of the KIE has been shown to depend on the substrate and the specific catalytic system employed.
| Reaction System | Substrate | Isotopic Substitution | Observed KIE (kH/kD) | Implication for Rate-Determining Step | Reference |
| Cu/ABNO | p-Methoxybenzylamine | 4-MeOPhCD₂ NH₂ | 1.18 ± 0.02 | C-H bond cleavage is not the turnover-limiting step. | nih.gov |
| La-ortho-quinone/ABNO | Benzyl (B1604629) alcohol | C₆H₅CD₂ OH / C₆H₅CH₂OD | C-H: 2.19, O-H: 1.40 | Supports a coupled O-H/C-H hydrogen transfer, not stepwise deprotonation. | nih.gov |
| Cu/Nitroxyl | Aromatic Alcohols | α-C-D | 6.06 | C-H cleavage contributes to the turnover rate but may not be solely limiting for activated alcohols. | mdpi.com |
| Cu/Nitroxyl | Aliphatic Alcohols | α-C-D | 10.9 | C-H cleavage is a significant contributor to the turnover rate for aliphatic alcohols. | mdpi.com |
Computational and Theoretical Studies on Reaction Mechanisms Involving this compound
Computational and theoretical methods, particularly Density Functional Theory (DFT), have become indispensable for dissecting the intricate mechanisms of ABNO-catalyzed reactions. nih.govnih.gov These studies provide detailed energetic and structural information about intermediates and transition states that are often difficult to observe experimentally. youtube.com
Key insights from computational studies include:
Validation of Mechanistic Pathways: DFT calculations have been used to distinguish between numerous proposed mechanisms for alcohol oxidation mediated by copper and nitroxyl radicals. Studies have supported an Oppenauer-like reaction pathway and explained the differential reactivity observed between TEMPO and more active bicyclic nitroxyls like ABNO. nih.gov Specifically, calculations have shown that a bimolecular pathway involving hydrogen transfer from a Cu(II)-alkoxide to a coordinated nitroxyl species is energetically more favorable than pathways involving long-lived free radicals. nih.gov
Elucidation of Transition States: Theoretical models have helped to characterize the transition states of key steps. For example, in the oxidation of alcohols by the oxoammonium cation, computations have supported a formal hydride transfer mechanism. chemrxiv.org
Rationalizing Catalyst Reactivity: Computational analysis has been employed to understand why catalysts like ABNO and AZADO are more reactive than TEMPO. While steric hindrance is a major factor, theoretical studies have also highlighted the importance of the nitroxyl/oxoammonium redox potential in determining catalytic activity. researchgate.net
Discovering Novel Reactivity: In some cases, computational studies have overturned long-held mechanistic assumptions. For the transformation of tertiary alcohols mediated by oxoammonium salts, DFT and ab-initio molecular dynamics (AIMD) simulations revealed that the reaction does not proceed through the expected addition of the alcohol to the oxoammonium cation. Instead, a surprising ring-opening of the oxoammonium cation itself was found to be the operative pathway, with the cation acting as a masked carbocation. chemrxiv.org
These theoretical approaches, often used in conjunction with experimental data, provide a molecular-level understanding that is crucial for the rational design of new and improved catalysts for selective oxidation transformations. nih.govyoutube.com
Advanced Characterization and Spectroscopic Studies of 9 Azabicyclo 3.3.1 Nonane N Oxyl and Its Intermediates
Spectroscopic Methods for Studying Nitroxyl (B88944) Radicals (e.g., Electron Paramagnetic Resonance)
The study of nitroxyl radicals such as ABNO heavily relies on spectroscopic techniques that can probe the unpaired electron and its environment. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for detecting and characterizing paramagnetic species like nitroxyl radicals. researchgate.net The EPR spectrum provides information about the electronic structure and the local environment of the radical.
In recent studies, the correlation between spectroscopic parameters and the catalytic activity of nitroxyl radicals has been investigated. For instance, in a study of 2-azaadamantane (B3153908) N-oxyl (AZADO) derivatives, a moderate relationship was found between the reaction rate constants and spectroscopic parameters like the hyperfine coupling constant of the nitrogen atom (AN) and the NO stretching vibration frequency (νNO) observed in electron spin resonance and infrared spectra, respectively. acs.org These spectroscopic parameters are strongly correlated with the planarity at the nitrogen atom, which is an indicator of the sp hybridization and the contribution of the π-radical character. acs.org
Quantitative Paramagnetic Nuclear Magnetic Resonance Analysis of 9-Azabicyclo[3.3.1]nonane N-Oxyl
Despite these challenges, quantitative ¹H NMR (qNMR) analysis has been successfully employed in the practical, large-scale synthesis of ABNO. orgsyn.org For instance, the purity of crude intermediates and the final product can be determined using an internal standard. orgsyn.org This method allows for accurate assessment of chemical purity and yield throughout the synthetic process. orgsyn.org
Characterization of Supported this compound Catalysts (e.g., SBA-15 Functionalized 3-Oxo-ABNO)
To enhance recyclability and stability, nitroxyl radical catalysts like ABNO are often immobilized on solid supports. Mesoporous silica (B1680970) materials, such as SBA-15, are popular choices due to their high surface area, uniform pore structure, and thermal stability. nih.govmdpi.com The characterization of these supported catalysts is essential to ensure the integrity of both the support and the catalyst and to understand their catalytic performance.
A supported version of 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl (3-oxo-ABNO) on ordered mesoporous silica SBA-15 (SABNO) has been prepared and characterized using several techniques. nih.gov These include simultaneous thermal analysis (STA), transmission electron microscopy (TEM), and nitrogen sorption analysis. nih.gov Nitrogen sorption analysis, for example, can reveal changes in the surface area, pore volume, and pore diameter upon functionalization of the SBA-15 support. mdpi.com Such studies have shown that the mesoporous structure of SBA-15 is generally preserved after immobilization of the catalyst. nih.govmdpi.com The supported catalyst, SABNO, has demonstrated catalytic performance comparable to its homogeneous counterpart and can be conveniently recovered and reused multiple times without a significant loss in efficiency. nih.gov
Table 1: Textural Properties of Parent and Functionalized SBA-15
| Material | SBET (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |
|---|---|---|---|
| Parent SBA-15 | 829 | 1.18 | 6.6 |
| 4.4/SBA-15 | 585 | 0.98 | 6.5 |
| 4.5/SBA-15 | 591 | 0.97 | 6.5 |
Data sourced from a study on Ru carbenes immobilized on SBA-15, illustrating typical changes upon functionalization. mdpi.com
Electrochemical Characterization of this compound and Related Hydroxylamines
Electrochemical methods, particularly cyclic voltammetry, provide valuable information about the redox properties of ABNO and its related species. These studies are crucial for understanding the mechanism of electrocatalytic oxidations where ABNO is employed as a mediator.
Cyclic voltammetry studies have shown that ABNO exhibits reversible redox behavior. mdpi.com The oxidation peak corresponds to the one-electron oxidation of the nitroxyl radical to the corresponding oxoammonium ion (ABNO⁺). mdpi.com Notably, ABNO displays a lower oxidation potential compared to the more sterically hindered 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), indicating higher electrochemical activity. mdpi.com The addition of a base, such as 2,6-lutidine, can lead to a significant increase in the oxidation peak current during the electrochemical oxidation of alcohols, highlighting the crucial role of the base in the catalytic cycle. mdpi.com
Furthermore, electrochemical investigations of related hydroxylamines, such as 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), have been conducted. jst.go.jpnih.gov The cyclic voltammogram of ABHOL shows more complex behavior than ABNO, with the initial cycle being unstable due to complex reactions including electrochemical oxidation and comproportionation with the generated oxoammonium ions. jst.go.jpnih.gov However, after the first cycle, the voltammogram becomes reproducible, allowing for electrochemical analysis. jst.go.jpnih.gov The electrochemical probe performance of ABHOL was found to be more efficient than TEMPO and comparable to ABNO. jst.go.jpnih.gov
Table 2: Comparison of Nitroxyl Radical Compounds
| Compound Name | Abbreviation | Key Structural Feature |
|---|---|---|
| This compound | ABNO | Bicyclic structure |
| 3-Oxo-9-azabicyclo[3.3.1]nonane N-oxyl | 3-Oxo-ABNO | Bicyclic with a ketone group |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Sterically hindered piperidine (B6355638) ring |
| 2-Azaadamantane N-oxyl | AZADO | Tricyclic structure |
Biomimetic Approaches and Bio Inspired Catalysis with 9 Azabicyclo 3.3.1 Nonane N Oxyl
Mimicry of Metalloenzymes (e.g., Galactose Oxidase) in 9-Azabicyclo[3.3.1]nonane N-Oxyl Catalysis
The function of copper/ABNO catalyst systems in alcohol oxidation provides a compelling functional mimic of the enzyme galactose oxidase (GOase). nih.govresearchgate.net GOase catalyzes the stereoselective oxidation of primary alcohols to aldehydes, a crucial biological transformation. Its active site features a single copper(II) ion coordinated to a tyrosine residue that is post-translationally modified into a stable tyrosyl radical. nih.govacs.org This arrangement of a redox-active metal and a redox-active amino acid side chain is fundamental to its catalytic power.
In a parallel fashion, catalyst systems pairing a copper center with the nitroxyl (B88944) radical ABNO engage in cooperative redox chemistry to facilitate alcohol oxidation. nih.govacs.org The mechanism involves the copper(II) center binding the alcohol substrate, while the nitroxyl radical (or its oxidized oxoammonium form) acts as the direct oxidant. This partnership between the copper ion and the organic radical ligand functionally emulates the Cu(II)-tyrosyl radical couple in the active site of galactose oxidase. nih.govacs.org This biomimetic strategy allows for the activation of substrates and the facilitation of electron transfer processes under mild conditions, much like its enzymatic counterpart.
Development of Copper/Nitroxyl Catalyst Systems Resembling Enzyme Active Sites
The development of effective bio-inspired catalysts has focused on creating synthetic coordination environments that resemble the active sites of metalloenzymes. nih.gov Early efforts in copper-catalyzed aerobic alcohol oxidation often utilized the nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govacs.org While effective for certain substrates, (bpy)Cu/TEMPO systems (where bpy is 2,2'-bipyridine) exhibited significant limitations, including slow reaction rates for unactivated aliphatic alcohols and a general lack of reactivity towards secondary alcohols. acs.orgresearchgate.net
A critical breakthrough was the replacement of the sterically bulky TEMPO with the less hindered bicyclic nitroxyl radical, ABNO. acs.orgfujifilm-wako.com.cn The reduced steric hindrance around the N-oxyl functionality of ABNO allows for closer interaction with a wider range of substrates, including more challenging secondary alcohols. nih.govacs.org This led to the development of highly active catalyst systems, such as those combining a copper(I) source like Cu(OTf) with a substituted bipyridine ligand (e.g., 4,4'-dimethoxy-2,2'-bipyridine) and ABNO. researchgate.netorganic-chemistry.org These modular systems proved to be significantly more versatile, overcoming the primary limitations of the earlier TEMPO-based catalysts. acs.org The strategic choice of the nitroxyl component, informed by the need to enhance substrate accessibility, mirrors the precise structural tuning observed in enzyme active sites.
Table 1: Comparison of TEMPO and ABNO in Copper-Catalyzed Aerobic Alcohol Oxidation
| Feature | (bpy)Cu/TEMPO System | (MeObpy)Cu/ABNO System | Reference |
|---|---|---|---|
| Nitroxyl Structure | Sterically hindered piperidine (B6355638) | Less hindered bicyclic nonane | acs.orgfujifilm-wako.com.cn |
| Reactivity with Primary Alcohols | Good for activated (e.g., benzylic), slower for aliphatic | Excellent for both activated and aliphatic | acs.orgresearchgate.net |
| Reactivity with Secondary Alcohols | Generally unreactive or very slow | Efficient oxidation | nih.govacs.org |
| Substrate Scope | Limited, chemoselective for primary alcohols | Broad, oxidizes primary and secondary alcohols | acs.orgorganic-chemistry.org |
| Catalyst Versatility | Limited by steric and electronic factors | High, alleviates steric and electronic constraints | researchgate.net |
Application of this compound in Bio-inspired Oxidation Reactions
The enhanced reactivity of ABNO has been applied to a variety of bio-inspired aerobic oxidation reactions, using air or oxygen as the terminal oxidant. organic-chemistry.orgresearchgate.net The Cu/ABNO catalyst systems demonstrate remarkable efficiency for the oxidation of a broad spectrum of alcohols to their corresponding aldehydes and ketones. organic-chemistry.org
Research has shown that catalyst systems composed of a copper(I) salt, a bipyridine ligand, and ABNO can mediate the oxidation of primary and secondary allylic, benzylic, and aliphatic alcohols with nearly equal efficiency. researchgate.netorganic-chemistry.org These reactions are often complete within an hour at room temperature using ambient air as the oxidant, highlighting the system's high catalytic turnover. organic-chemistry.org The catalyst exhibits broad functional group compatibility, a key feature of practical synthetic methods. organic-chemistry.org For instance, a CuOTf/ABNO system showed significantly improved activity for the oxidation of benzyl (B1604629) alcohol compared to control experiments without the catalyst components. nih.gov Furthermore, Cu/ABNO systems have been successfully employed in the aerobic oxidative lactonization of diols, showcasing their utility in more complex transformations. organic-chemistry.org
Table 2: Selected Examples of Bio-inspired Aerobic Alcohol Oxidation with a Cu/ABNO Catalyst System
| Substrate | Product | Catalyst System | Conditions | Reference |
|---|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | Cu(MeCN)OTf / 4-MeObpy / ABNO / NMI | O₂, Room Temperature | researchgate.netnih.gov |
| 1-Phenylethanol (sec-alcohol) | Acetophenone | (MeObpy)CuOTf / ABNO | Air, Room Temperature | acs.orgorganic-chemistry.org |
| 1-Octanol (aliphatic prim-alcohol) | Octanal | (MeObpy)CuOTf / ABNO | Air, Room Temperature | acs.org |
| 2-Octanol (aliphatic sec-alcohol) | 2-Octanone | (MeObpy)CuOTf / ABNO | Air, Room Temperature | acs.org |
| 1,5-Pentanediol | δ-Valerolactone | Cu(I) salt / ABNO | Air, Room Temperature | organic-chemistry.org |
The development of these catalytic methods represents a successful application of biomimetic principles, where inspiration from the structure and function of enzymes like galactose oxidase has led to the creation of highly effective and versatile synthetic catalysts. researchgate.netacs.org
Future Directions and Emerging Research Avenues for 9 Azabicyclo 3.3.1 Nonane N Oxyl
Design and Synthesis of Novel Functionalized 9-Azabicyclo[3.3.1]nonane N-Oxyl Derivatives with Tuned Reactivity
The performance of nitroxyl (B88944) radical catalysts is intrinsically linked to their structural and electronic properties. Future research is actively pursuing the rational design and synthesis of new ABNO derivatives with tailored reactivity. The goal is to enhance catalytic activity, improve selectivity, and introduce new functionalities.
One primary strategy involves the introduction of functional groups onto the bicyclic framework. This can be achieved through multi-step synthetic routes starting from functionalized precursors or via late-stage modification of the ABNO core. For instance, a novel protocol has been developed for the preparation of highly functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives through a one-pot, multicomponent cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals. nih.gov This approach provides a pathway to complex ABCN structures that could serve as precursors for new catalysts.
Key areas of exploration in the design of new ABNO derivatives include:
Electronic Tuning: Introducing electron-withdrawing or electron-donating groups at various positions on the ABNO skeleton can modulate the redox potential of the nitroxyl/oxoammonium couple. This electronic tuning has a significant impact on catalytic activity. researchgate.netresearchgate.net Studies on related nitroxyl radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) have shown that electronic interactions strongly influence catalytic ability in oxidation reactions. acs.org
Chiral Derivatives: The synthesis of chiral ABNO derivatives is a promising avenue for developing catalysts for asymmetric oxidation reactions, such as the kinetic resolution of racemic alcohols. researchgate.net
Enhanced Stability: While ABNO is a stable radical, research into derivatives with even greater thermal and chemical stability could broaden its applicability in industrial processes that require harsh reaction conditions.
The synthesis of these novel derivatives often relies on established organic chemistry transformations, building upon the practical three-step synthesis of ABNO itself, which involves cyclization, oxidation to the nitroxyl radical, and purification. figshare.com
Exploration of New Catalytic Reactivities and Substrate Scopes for this compound
While ABNO is well-known for alcohol oxidation, researchers are continuously exploring its catalytic prowess in other chemical transformations. The less-hindered nature of ABNO makes it a prime candidate for reactions involving sterically demanding substrates where catalysts like TEMPO are less effective. organic-chemistry.orgjst.go.jp
A significant area of development is the expansion of Cu/ABNO catalytic systems. These systems have proven effective for a wide range of aerobic oxidations under mild conditions. nih.govscientificlabs.co.uk Research is focused on broadening the substrate scope beyond simple alcohols to include more complex and diverse functional groups.
Emerging catalytic applications and substrate expansions for ABNO include:
Oxidation of Amines: Cu/nitroxyl systems featuring ABNO derivatives (specifically keto-ABNO) have been developed for the efficient aerobic oxidation of primary amines to nitriles at room temperature. nih.gov This method shows excellent functional group compatibility with benzylic, allylic, and aliphatic amines. nih.gov
Oxidative Coupling Reactions: A modular Cu/ABNO catalyst system facilitates the aerobic oxidative coupling of alcohols and amines to generate secondary and tertiary amides. organic-chemistry.org Furthermore, the coupling of diols with primary amines to synthesize N-substituted pyrroles has been achieved using a Cu/ABNO system at room temperature. organic-chemistry.org
Synthesis of Heterocycles: A recently developed protocol utilizes a Cu-ABNO catalyst for the synthesis of quinolines and pyrazines via the aerobic double dehydrogenation of alcohols. nih.gov This reaction proceeds efficiently, highlighting the catalyst's role in triggering subsequent C-C/C-N coupling reactions. nih.gov
Oxidation of Thiols: ABNO has been shown to be an efficient catalyst (at 1 mol% loading) for the aerobic oxidation of various thiophenols and aliphatic thiols into their corresponding symmetrical disulfides, using oxygen as the terminal oxidant under atmospheric pressure. bohrium.com
The table below summarizes the expanding catalytic scope of ABNO.
| Reaction Type | Substrate Class | Product Class | Catalyst System | Key Features |
| Alcohol Oxidation | Primary & Secondary Alcohols | Aldehydes & Ketones | (MeObpy)CuOTf / ABNO | Broad scope, including aliphatic alcohols; mild conditions. nih.gov |
| Amine Oxidation | Primary Amines | Nitriles | (tBu2bpy)CuI / keto-ABNO | Room temperature, selective for nitrile formation. nih.gov |
| Oxidative Amidation | Alcohols & Amines | Amides | Cu / ABNO | Couples primary/secondary amines with benzylic/aliphatic alcohols. organic-chemistry.org |
| Pyrrole (B145914) Synthesis | Diols & Primary Amines | N-Substituted Pyrroles | Cu / ABNO | Room temperature, good functional group tolerance. organic-chemistry.org |
| Thiol Oxidation | Thiols | Disulfides | ABNO | Metal-free, high atom economy, mild conditions. bohrium.com |
| Heterocycle Synthesis | Alcohols, Diamines | Quinolines, Pyrazines | Cu(II) complex / ABNO | Aerobic double dehydrogenation and subsequent cyclization. nih.gov |
Integration of this compound in Sustainable Chemical Processes
The principles of green chemistry—such as high atom economy, use of renewable feedstocks, and mild reaction conditions—are central to modern chemical synthesis. ABNO is well-positioned to be a key catalyst in this paradigm shift due to its ability to facilitate aerobic oxidations. scientificlabs.co.uksigmaaldrich.com
The use of air or molecular oxygen as the terminal oxidant in ABNO-catalyzed reactions is a significant advantage, as the only byproduct is water. bohrium.com This contrasts sharply with classical oxidation methods that rely on stoichiometric, often toxic and hazardous, inorganic oxidants like chromium-based reagents. nih.gov
Future research in this area will focus on:
Biomass Valorization: ABNO and its derivatives are being explored for the selective oxidation of biomass-derived molecules, such as lignin. googleapis.com The selective cleavage and functionalization of lignin, a complex aromatic biopolymer, into valuable aromatic chemicals is a major goal for creating a sustainable chemical industry.
Water-Based Systems: Developing ABNO-based catalytic systems that operate efficiently in water is a key objective. A system using ABNO/tert-butyl nitrite (B80452)/KPF6 has been shown to catalyze the aerobic oxidation of secondary alcohols in water, offering a greener alternative to organic solvents. researchgate.net
Flow Chemistry: Integrating ABNO catalysis into continuous flow reactors can enhance safety, improve efficiency, and allow for easier scale-up. Flow systems using Cu/ABNO catalysts have demonstrated near-quantitative yields with short residence times for alcohol oxidation. researchgate.net
The inherent efficiency and compatibility with green oxidants make ABNO a critical tool for developing more sustainable industrial chemical processes. bohrium.com
Development of Immobilized and Heterogeneous this compound Catalysts
While homogeneous ABNO catalysts are highly effective, their separation from the reaction mixture and subsequent reuse can be challenging and costly. To overcome this limitation, significant research efforts are directed towards the development of immobilized and heterogeneous ABNO catalysts. researchgate.net The primary advantage of a heterogeneous catalyst is its ease of recovery (e.g., by simple filtration) and potential for recycling, which enhances the economic and environmental viability of the process.
Strategies for heterogenization include:
Covalent Grafting: ABNO can be chemically bonded to solid supports. For example, keto-ABNO has been immobilized on silica (B1680970) (SiO₂) via a silane (B1218182) linker to create an ABNO@SiO₂ catalyst. nih.gov This heterogeneous catalyst was successfully used to enhance the permanganate (B83412) oxidation of the environmental contaminant bisphenol A (BPA), demonstrating good stability over multiple reaction cycles. nih.gov
Support on Magnetic Nanoparticles: Immobilizing nitroxyl radicals on magnetic nanoparticles offers a facile method for catalyst recovery using an external magnetic field. While demonstrated for the related 1-Me-AZADO, this strategy is directly applicable to ABNO. researchgate.net
Polymer Supports: Attaching ABNO to polymer backbones is another viable approach to creating recoverable catalysts.
The development of these solid-supported catalysts is crucial for the industrial application of ABNO-mediated oxidations. Future work will focus on optimizing the support material and the linking strategy to ensure high catalytic activity, prevent leaching of the catalyst from the support, and maintain long-term stability under operational conditions. researchgate.netnih.gov
Advanced Applications in Materials Science and Energy Storage
The unique properties of stable nitroxyl radicals like ABNO extend beyond traditional catalysis, opening up emerging applications in materials science and energy technologies. The reversible one-electron redox process of the nitroxyl radical makes it an ideal functional group for charge storage and controlled polymerization.
Potential future applications include:
Organic Radical Batteries (ORBs): Nitroxyl radicals are promising active materials for the electrodes of ORBs. These batteries offer the potential for high power density, rapid charge-discharge capabilities, and enhanced safety compared to traditional lithium-ion batteries. The redox potential of the nitroxyl radical can be tuned by modifying the molecular structure, allowing for the design of batteries with specific voltage characteristics. While much of the research has focused on TEMPO, the distinct structural and electronic properties of ABNO and its derivatives could lead to new electrode materials with improved performance and stability.
Controlled Radical Polymerization: Nitroxyl-mediated polymerization (NMP) is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The nitroxyl radical acts as a reversible terminating agent, controlling the polymerization process. The development of new ABNO-based initiators or controllers could provide access to novel polymer materials with unique properties.
Redox-Active Polymers and Surfaces: Incorporating ABNO units into polymer chains or grafting them onto surfaces can create redox-active materials. These materials could find use in sensors, electrochromic devices, and as recyclable catalytic membranes or films.
While these applications are still in the exploratory phase for ABNO specifically, the extensive research on other nitroxyl radicals provides a strong foundation for future investigations into the potential of the this compound framework in advanced materials and energy storage systems.
Q & A
Q. What is the optimal synthetic route for ABNO, and how does its structure influence catalytic activity?
A practical three-step synthesis of ABNO involves: (1) Preparation of 9-azabicyclo[3.3.1]nonane via cyclization, (2) Oxidation to form the nitroxyl radical using m-chloroperbenzoic acid (mCPBA), (3) Purification via column chromatography . The bicyclic structure reduces steric hindrance compared to TEMPO, enhancing reactivity in alcohol oxidations due to improved accessibility of the nitroxyl radical .
Q. How does ABNO compare to TEMPO in catalytic alcohol oxidation?
ABNO exhibits superior activity in oxidizing both primary and secondary alcohols, including aliphatic and benzylic substrates, under mild conditions (room temperature, ambient air). This contrasts with TEMPO, which struggles with aliphatic and secondary alcohols due to steric bulk . For example, Cu/ABNO systems achieve >90% yield in 1 hour for primary alcohols, while TEMPO requires longer reaction times or higher catalyst loadings .
Q. What safety precautions are critical when handling ABNO?
ABNO is classified as a Category 3 oxidizing agent (WGK 3) and poses risks of eye damage (H319) and respiratory irritation (H335). Use personal protective equipment (PPE), including gloves and goggles, and operate in a fume hood. Avoid contact with combustible materials due to potential fire hazards .
Advanced Research Questions
Q. How do steric and electronic factors influence ABNO’s catalytic efficiency in aerobic oxidations?
ABNO’s bicyclic framework minimizes steric hindrance, allowing efficient interaction with substrates and metal co-catalysts (e.g., Cu(I/II)). The planar nitroxyl radical facilitates electron transfer, enabling rapid oxidation of alcohols to carbonyl compounds. Computational studies suggest that reduced steric strain lowers activation energy compared to TEMPO .
Q. What methodologies resolve contradictions in catalytic performance between ABNO and TEMPO across different substrates?
Systematic kinetic studies and isotopic labeling (e.g., O tracing) reveal that ABNO’s enhanced reactivity stems from faster regeneration of the active oxoammonium species. For example, in diol lactonization, Cu/ABNO outperforms Cu/TEMPO with hindered substrates due to better steric compatibility .
Q. How can electrochemical methods enhance ABNO-mediated oxidations?
Electrocatalytic setups using ABNO enable Shono-type oxidations of amines and diols under mild, metal-free conditions. For instance, pyrrolidines are selectively oxidized to pyrrolidinones at 1.2 V (vs. Ag/AgCl) with >90% yield, avoiding over-oxidation .
Methodological Recommendations
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor oxoammonium intermediate formation .
- Structural Characterization : Employ C NMR to analyze conformational preferences (e.g., chair-boat vs. double-chair conformers) .
- Mechanistic Probes : Isotopic labeling (e.g., O) and electron paramagnetic resonance (EPR) to track radical intermediates .
Key Research Gaps
- Substrate Scope : Limited data on ABNO’s efficacy with sterically demanding tertiary alcohols.
- Scalability : Environmental impact of large-scale ABNO synthesis requires lifecycle analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
